An In-depth Technical Guide to the Crystal Structures of Magnesium Iron Silicate Polymorphs
An In-depth Technical Guide to the Crystal Structures of Magnesium Iron Silicate Polymorphs
Affiliation: Google Research
Abstract: Magnesium iron silicates are the most abundant minerals in the Earth's mantle and undergo a series of polymorphic phase transformations with increasing pressure and temperature. Understanding the crystal structures of these high-pressure polymorphs is fundamental to interpreting seismic discontinuities and constraining the composition and dynamics of the Earth's interior. This guide provides a detailed overview of the crystal structures of the primary magnesium iron silicate (B1173343) polymorphs: olivine (B12688019), wadsleyite, ringwoodite, bridgmanite, and post-perovskite. We present a summary of their crystallographic data, a description of the experimental protocols used for their characterization, and visualizations of the phase transition relationships. This document is intended for researchers, scientists, and professionals in geology, materials science, and planetary science.
Introduction
The composition of the Earth's mantle is dominated by magnesium iron silicates. As depth, and therefore pressure and temperature, increase, these silicates transform into denser crystal structures. These transformations are responsible for the major seismic discontinuities observed at depths of approximately 410, 520, and 660 kilometers. The primary chemical system of interest is (Mg,Fe)₂SiO₄, which includes the low-pressure polymorph olivine and its high-pressure counterparts wadsleyite and ringwoodite. At the 660-km discontinuity, ringwoodite decomposes to form bridgmanite, (Mg,Fe)SiO₃, and ferropericlase, (Mg,Fe)O.[1] Bridgmanite is considered the most abundant mineral on Earth, constituting the bulk of the lower mantle.[2][3] At the base of the mantle, bridgmanite transforms into post-perovskite.[4][5] The precise crystal structures of these phases, determined through high-pressure experimental techniques, are crucial for understanding the physical properties of the mantle.
Crystal Structures of (Mg,Fe)₂SiO₄ Polymorphs
The (Mg,Fe)₂SiO₄ system is characterized by three major polymorphs that define the structure of the upper mantle and transition zone.
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Olivine (α-(Mg,Fe)₂SiO₄): The stable polymorph in the upper mantle, olivine has an orthorhombic crystal structure.[1][6] Its structure consists of isolated silica (B1680970) tetrahedra (SiO₄) linked by magnesium and iron cations in octahedral coordination.[1]
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Wadsleyite (β-(Mg,Fe)₂SiO₄): At a depth of around 410 km, olivine transforms into wadsleyite.[7] This high-pressure polymorph also has an orthorhombic crystal structure, but it is a sorosilicate containing Si₂O₇ groups.[8][9] Wadsleyite has the capacity to incorporate significant amounts of water (as hydroxyl groups) into its crystal structure, which has major implications for the Earth's deep water cycle.[7][10]
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Ringwoodite (γ-(Mg,Fe)₂SiO₄): With a further increase in pressure, corresponding to a depth of about 520 km, wadsleyite transforms into ringwoodite.[8] Ringwoodite possesses a cubic spinel crystal structure with the space group Fd-3m.[8][11] Like olivine, it is a nesosilicate with isolated SiO₄ tetrahedra.[8] It is also capable of incorporating water into its structure.[12]
Crystal Structures of Lower Mantle Polymorphs
The lower mantle is dominated by magnesium iron silicate perovskites.
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Bridgmanite ((Mg,Fe)SiO₃): At the 660-km discontinuity, ringwoodite breaks down into bridgmanite and ferropericlase. Bridgmanite has an orthorhombic perovskite-type structure with the space group Pbnm.[2][13] It is the most abundant mineral in the Earth.[3] The structure is characterized by a framework of corner-sharing SiO₆ octahedra.[2]
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Post-Perovskite ((Mg,Fe)SiO₃): In the D" layer at the base of the mantle, under extreme pressures, bridgmanite transforms into the post-perovskite phase.[4] This mineral has a CaIrO₃-type structure with an orthorhombic crystal system and Cmcm space group.[4][14] The structure consists of stacked sheets of SiO₆ octahedra.[4] The iron content can influence the crystal structure of post-perovskite, with iron-rich compositions potentially adopting a Pmcm space group.[15]
Data Presentation
The crystallographic data for the major magnesium iron silicate polymorphs are summarized in the table below. Note that lattice parameters can vary with the specific Mg/Fe ratio and the pressure-temperature conditions.
| Mineral | Chemical Formula | Crystal System | Space Group | Representative Lattice Parameters (Å) |
| Olivine | (Mg,Fe)₂SiO₄ | Orthorhombic | Pbnm | a ≈ 4.76, b ≈ 10.21, c ≈ 5.98 |
| Wadsleyite | (Mg,Fe)₂SiO₄ | Orthorhombic | Imma | a ≈ 5.70, b ≈ 11.47, c ≈ 8.25[9] |
| Ringwoodite | (Mg,Fe)₂SiO₄ | Cubic | Fd-3m | a ≈ 8.07[11] |
| Bridgmanite | (Mg,Fe)SiO₃ | Orthorhombic | Pnma | a ≈ 4.78, b ≈ 6.90, c ≈ 4.93[2] |
| Post-Perovskite | (Mg,Fe)SiO₃ | Orthorhombic | Cmcm | a ≈ 2.46, b ≈ 8.04, c ≈ 6.09[16] |
Experimental Protocols
The determination of the crystal structures of high-pressure magnesium iron silicate polymorphs relies on sophisticated experimental techniques that can simulate the conditions of the Earth's deep interior.
5.1 High-Pressure and High-Temperature Synthesis:
Samples of high-pressure polymorphs are synthesized using devices capable of generating extreme pressures and temperatures. The primary apparatuses used are:
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Multi-Anvil Press: This apparatus uses multiple anvils to compress a sample assembly, capable of reaching pressures and temperatures corresponding to the mantle transition zone and the top of the lower mantle.[17][18]
-
Laser-Heated Diamond Anvil Cell (LH-DAC): The DAC uses two opposing diamonds to compress a sample to pressures equivalent to those in the lower mantle and even the core.[19][20] A laser is used to heat the sample to thousands of degrees.[19]
5.2 In-Situ Crystal Structure Determination:
The crystal structure of the synthesized phases is determined in-situ (under high pressure and temperature) to avoid changes that can occur upon quenching to ambient conditions.[18] The primary analytical technique is:
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Synchrotron X-ray Diffraction (XRD): High-energy X-rays from a synchrotron source are directed at the sample within the high-pressure apparatus.[21] The diffraction pattern of the X-rays as they pass through the crystal lattice is recorded. This pattern is a unique fingerprint of the crystal structure, from which the crystal system, space group, and lattice parameters can be determined.[22][23] The use of synchrotron radiation is crucial due to the small sample sizes and the need for rapid data collection.[24]
5.3 Single-Crystal vs. Powder XRD:
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Powder XRD: This technique is used on a polycrystalline sample and provides information about the d-spacings of the crystal lattice planes.
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Single-Crystal XRD: When a single crystal of the high-pressure phase can be grown or isolated, this technique provides the most precise structural information, allowing for an unambiguous determination of the space group and atomic positions.[14]
Visualizations
The following diagrams illustrate the key relationships and experimental workflows discussed in this guide.
Caption: Phase transformations of magnesium iron silicates with depth in the Earth's mantle.
Caption: Simplified workflow for in-situ high-pressure X-ray diffraction experiments.
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